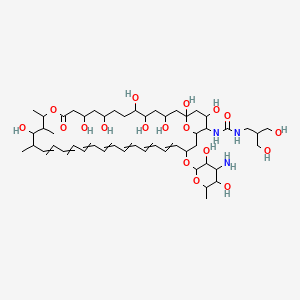
Poly(propylene glycol) 4-nonylphenyl ether acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(propylene glycol) 4-nonylphenyl ether acrylate is a chemical compound with the molecular formula C17H22O2. It is a derivative of polypropylene glycol and nonylphenol, functionalized with an acrylate group. This compound is known for its unique properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(propylene glycol) 4-nonylphenyl ether acrylate is synthesized through a multi-step process involving the reaction of polypropylene glycol with nonylphenol and subsequent acrylation. The reaction typically involves the following steps:
Esterification: Polypropylene glycol is reacted with nonylphenol in the presence of an acid catalyst to form poly(propylene glycol) 4-nonylphenyl ether.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Poly(propylene glycol) 4-nonylphenyl ether acrylate undergoes various chemical reactions, including:
Polymerization: The acrylate group allows for free radical polymerization, forming cross-linked polymers.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Oxidation: The nonylphenyl group can undergo oxidation reactions, leading to the formation of quinones.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Hydrolysis: Conducted using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.
Hydrolysis: Poly(propylene glycol) and nonylphenol.
Oxidation: Quinones and other oxidized derivatives.
Scientific Research Applications
Poly(propylene glycol) 4-nonylphenyl ether acrylate has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers and copolymers with tailored properties.
Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: Investigated for its potential in creating hydrogels for wound healing and controlled drug release.
Industry: Utilized in coatings, adhesives, and sealants due to its excellent adhesion and flexibility.
Mechanism of Action
The mechanism of action of poly(propylene glycol) 4-nonylphenyl ether acrylate is primarily based on its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of robust polymeric structures. These polymers can interact with various molecular targets, including proteins and cell membranes, enhancing their functionality in biomedical applications .
Comparison with Similar Compounds
Poly(propylene glycol) 4-nonylphenyl ether acrylate can be compared with other similar compounds such as:
Poly(ethylene glycol) phenyl ether acrylate: Similar in structure but with ethylene glycol instead of propylene glycol.
Poly(propylene glycol) methacrylate: Contains a methacrylate group instead of an acrylate group, leading to differences in polymerization kinetics and final polymer properties.
Poly(ethylene glycol) methyl ether acrylate: Features a methyl ether group, affecting its hydrophilicity and compatibility with other materials.
This compound stands out due to its unique combination of flexibility, adhesion, and compatibility with various substrates, making it highly versatile in multiple applications .
Properties
CAS No. |
9030-19-7 |
|---|---|
Molecular Formula |
C51H83N3O18 |
Molecular Weight |
1026.2 g/mol |
IUPAC Name |
1-[33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaen-36-yl]-3-[3-hydroxy-2-(hydroxymethyl)propyl]urea |
InChI |
InChI=1S/C51H83N3O18/c1-30-17-15-13-11-9-7-5-6-8-10-12-14-16-18-38(71-49-48(66)44(52)47(65)33(4)70-49)24-42-45(54-50(67)53-27-34(28-55)29-56)41(62)26-51(68,72-42)25-37(59)22-40(61)39(60)20-19-35(57)21-36(58)23-43(63)69-32(3)31(2)46(30)64/h5-18,30-42,44-49,55-62,64-66,68H,19-29,52H2,1-4H3,(H2,53,54,67) |
InChI Key |
STQIEHJIXDFWML-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)NC(=O)NCC(CO)CO)OC3C(C(C(C(O3)C)O)N)O |
Related CAS |
71926-19-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylphenyl)amino]phenol](/img/structure/B13384231.png)
![4-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol](/img/structure/B13384232.png)
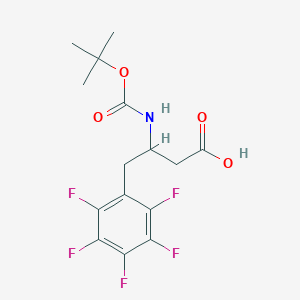

![6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol](/img/structure/B13384265.png)
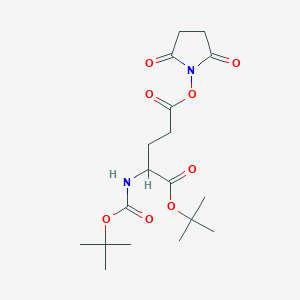
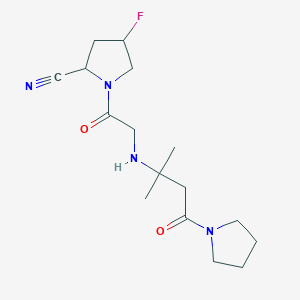
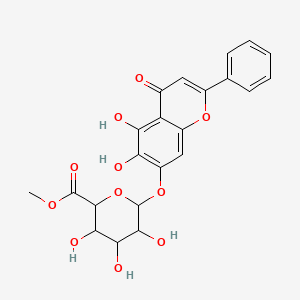
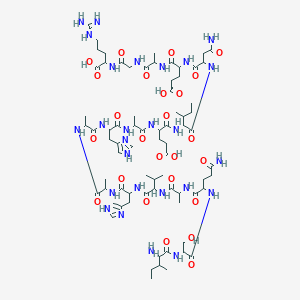
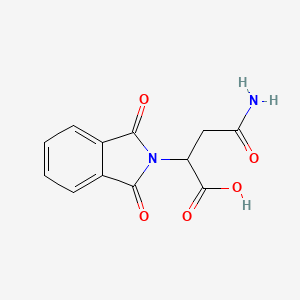
![methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.0^{4,11]undeca-5,8-diene-8-carboxylate](/img/structure/B13384292.png)
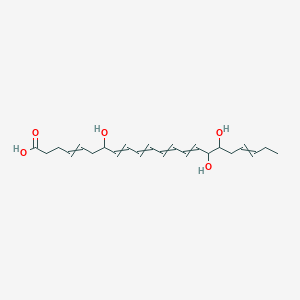
![1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13384305.png)
